
Choline fenofibrate
概要
説明
コリンフェノフィブラートは、主に重症のトリグリセリド血症、原発性高脂血症、混合型脂質異常症の治療に使用される脂質低下剤です。 低密度リポタンパク質コレステロール、総コレステロール、トリグリセリド、アポリポタンパク質Bの増加を抑制し、高密度リポタンパク質コレステロールを増加させることで作用します 。 コリンフェノフィブラートは、高い親水性と低い吸収性を有するため、溶解性、胃腸吸収性、バイオアベイラビリティを改善するために開発されました .
準備方法
合成ルートと反応条件: コリンフェノフィブラートの調製には、フェノフィブラートとコリン水酸化物の反応が含まれます。 このプロセスには、メタノール、エタノール、プロパノール、n-ブタノール、水、コリン水酸化物水溶液、イソプロパノールなどの溶媒中での加水分解と塩生成反応が含まれます 。 粗生成物は、エタノール、メタノール、水、またはイソプロパノールなどの溶媒に溶解し、活性炭で脱色し、結晶化して精製生成物を得ます .
工業生産方法: コリンフェノフィブラートの工業生産は、同様の合成ルートに従いますが、より大規模に行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、反応条件は一貫性と品質を確保するために注意深く制御されています .
化学反応の分析
反応の種類: コリンフェノフィブラートは、加水分解、酸化、還元などのさまざまな化学反応を起こします。 これらの反応は、代謝活性化と治療効果に不可欠です .
一般的な試薬と条件:
加水分解: 一般的に、制御されたpH条件下で水または水溶液を使用します。
酸化: 過酸化水素や分子酸素などの酸化剤が使用される場合があります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が必要です。
主要な生成物: これらの反応の主要な生成物はフェノフィブリン酸であり、脂質低下効果をもたらす活性代謝物です .
4. 科学研究への応用
コリンフェノフィブラートは、科学研究で幅広い用途があります。
化学: 脂質低下メカニズムと薬物製剤を研究するためのモデル化合物として使用されます。
生物学: 脂質代謝と遺伝子発現への影響について調査されています。
科学的研究の応用
Choline fenofibrate is a choline salt of fenofibric acid used as a lipid-regulating agent . Fenofibrate, a prodrug, is metabolized in vivo to its active form, fenofibric acid, after oral administration . this compound is approved by the FDA for treating hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia .
Efficacy and Safety Compared to Micronized Fenofibrate
A multi-center, open-label, randomized study was conducted in India to evaluate the safety and efficacy of this compound in comparison to micronized fenofibrate in patients with mixed dyslipidemia . In this study, 226 patients with serum triglyceride (TG) levels between 150 and 500 mg/dL, aged 18-70 years, and on a stable statin dose for eight weeks, were administered either 135 mg of this compound delayed-release tablets or 160 mg of micronized fenofibrate tablets once daily for 12 weeks .
The primary endpoint was the percentage change in serum TG levels after 12 weeks. The results indicated a significant reduction in TG levels in both groups: 34.24% in the this compound group and 38.13% in the micronized fenofibrate group. The difference between the groups was not statistically significant () . There was also a significant increase in high-density lipoprotein cholesterol (HDL-C) levels at the end of 12 weeks, with a 10% increase in the this compound group and a 9% increase in the micronized fenofibrate group, with no statistically significant difference between the groups () . Both treatments were found to be safe and well-tolerated .
Impact on Lipid Profile
This compound has demonstrated effectiveness in improving various aspects of the lipid profile. In the study, both this compound and micronized fenofibrate significantly reduced serum TG levels from baseline after four weeks, with the reduction sustained or increased at 12 weeks . Additionally, both groups showed a significant increase in serum HDL-C levels after four weeks, which was maintained until the end of the 12-week study period . Significant reductions in total cholesterol and VLDL-C from baseline were also observed in both groups .
Safety and Tolerability
Clinical trials indicate that this compound is generally well-tolerated . The most commonly reported adverse events were constipation and headache . No serious or life-threatening adverse events were reported during the study, and no clinically significant abnormalities were noted in laboratory investigations. Importantly, no patients experienced liver enzyme elevations ≥3 times the upper limit of normal (ULN), and no elevation of CPK (≥10 times ULN) was reported in any patient .
Pharmaceutical Formulations
作用機序
コリンフェノフィブラートは、ペルオキシソーム増殖剤活性化受容体アルファ(PPAR-アルファ)を活性化することにより効果を発揮します。この活性化により、脂肪分解の促進、リポタンパク質リパーゼの活性化、アポリポタンパク質C-IIIの減少が起こります。 これらの作用により、血漿からのトリグリセリドリッチ粒子の排除が促進され、高密度リポタンパク質コレステロールレベルが上昇します .
類似化合物:
フェノフィブラート: コリンフェノフィブラートの親化合物で、同様の脂質低下効果のために使用されます。
ゲムフィブロジル: 同様の脂質低下効果を持つ別のフィブリン酸誘導体です。
クロフィブラート: 同様の治療用途を持つ古いフィブリン酸誘導体です.
独自性: コリンフェノフィブラートは、フェノフィブラートと比較して、溶解性、胃腸吸収性、バイオアベイラビリティが向上している点が特徴です。 これは、食事に関係なく服用できるため、患者にとってより効果的かつ便利です .
類似化合物との比較
Fenofibrate: The parent compound of choline fenofibrate, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with comparable therapeutic uses.
Uniqueness: this compound is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .
生物活性
Choline fenofibrate (CF) is a choline salt of fenofibric acid, developed to enhance the hydrophilicity of fenofibrate, a medication commonly used to manage dyslipidemia. This article explores the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse clinical studies.
This compound primarily works by activating peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism. This activation leads to:
- Increased fatty acid oxidation : Enhancing the breakdown of fatty acids in the liver.
- Reduced triglyceride levels : Lowering serum triglycerides (TG) by promoting their clearance.
- Increased HDL cholesterol : Elevating high-density lipoprotein (HDL) levels, which is beneficial for cardiovascular health.
Comparative Studies
Several studies have compared the efficacy of this compound with conventional fenofibrate formulations:
-
Efficacy in Dyslipidemia Management :
- A study involving 226 patients with mixed dyslipidemia showed that this compound 135 mg resulted in a 34.24% reduction in TG levels after 12 weeks, compared to a 38.13% reduction with micronized fenofibrate 160 mg. However, the difference was not statistically significant (P = 0.471) .
- HDL levels increased by 10% in the choline group versus 9% in the micronized group, again with no significant difference (P = 0.598) .
- Combination Therapy :
Table 1: Summary of Clinical Findings
Study | Participants | Treatment | TG Reduction (%) | HDL Increase (%) | Statistical Significance |
---|---|---|---|---|---|
Study 1 | 226 | This compound vs Micronized Fenofibrate | 34.24 vs 38.13 | 10 vs 9 | Not significant (P=0.471; P=0.598) |
Study 2 | 127 | This compound + Statin vs Statin Monotherapy | Significant reduction | Significant increase | Yes (P < 0.0001; P = 0.0004) |
Safety Profile
This compound has demonstrated a favorable safety profile across multiple studies:
- Adverse Effects : In clinical trials, patients reported no significant adverse effects, indicating that both formulations were well tolerated .
- Long-term Use : The long-term safety data remain limited; however, existing studies suggest that this compound does not introduce additional risks compared to standard treatments .
Case Study: Efficacy and Safety in Mixed Dyslipidemia
A multicenter study evaluated the safety and efficacy of this compound among Indian patients suffering from mixed dyslipidemia. The results indicated that:
Q & A
Basic Research Questions
Q. What synthetic methods are used to produce choline fenofibrate, and how can researchers optimize yield and purity?
this compound is synthesized by reacting fenofibric acid with choline chloride under controlled conditions. A common method involves dissolving fenofibric acid in a polar solvent (e.g., ethanol) and combining it with choline chloride at a molar ratio of 1:1, followed by crystallization. Yield optimization (~75%) requires precise pH control (neutral to slightly basic) and temperature (40–60°C). Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 286 nm using a C18 column (4.6 mm × 25 cm, 5 µm packing) .
Q. What analytical techniques validate the chemical identity and purity of this compound in pharmaceutical formulations?
HPLC-UV (286 nm) is the gold standard for quantifying this compound. The method uses a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at 1 mL/min flow rate, with system suitability criteria including tailing factor (0.8–1.5) and relative standard deviation ≤1.1%. For structural confirmation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to verify the molecular formula (C₂₂H₂₈ClNO₅) and detect impurities .
Q. How does this compound activate PPARα, and what experimental models are used to study its lipid-regulating effects?
this compound hydrolyzes to fenofibric acid, which binds to PPARα receptors (EC₅₀ = 4.00 µmol/L for PPARα in 293T cells). Activation upregulates genes involved in fatty acid oxidation (e.g., ACOX1, CPT1A). Researchers use in vitro assays (e.g., luciferase reporter systems in HepG2 cells) and in vivo models (high-fat diet-induced hyperlipidemic rodents) to assess transcriptional activity and triglyceride-lowering effects .
Advanced Research Questions
Q. How should clinical trials evaluating this compound’s cardiovascular outcomes address heterogeneity in patient subgroups?
Subgroup analysis is critical due to variable responses. For example, the ACCORD trial (n=5,518) found no overall benefit of fenofibrate + statin therapy but identified a 27% relative risk reduction in patients with baseline triglycerides ≥2.3 mmol/L and low HDL-C. Trials should stratify participants by lipid profiles, sex, and diabetes status, using Cox proportional hazards models to adjust for covariates like age and HbA1c .
Q. What methodological approaches resolve contradictions in clinical data on this compound’s efficacy in diabetic retinopathy?
The ACCORD-Eye substudy reported a 38% relative risk reduction in retinopathy progression with fenofibrate, while other trials showed neutral effects. Researchers should conduct meta-analyses pooling data from trials (e.g., FIELD, ACCORD) and use retinal imaging endpoints (e.g., ETDRS scale for microaneurysms). Mechanistic studies in animal models (e.g., streptozotocin-induced diabetic rats) can assess PPARα-driven anti-apoptotic pathways .
Q. How do biomarkers like FGF21 and RBP4 inform this compound’s mechanism of action in metabolic disorders?
Fenofibrate increases serum FGF21 by 85% and RBP4 by 10% over 5 years in type 2 diabetes patients (FIELD substudy). Researchers measure these biomarkers via ELISA and correlate changes with lipid parameters (e.g., HDL-C, triglycerides). Multivariate regression adjusts for confounding factors (e.g., creatinine, homocysteine) to isolate PPARα-mediated effects .
Q. What preclinical models elucidate this compound’s anti-inflammatory effects in neurological conditions like traumatic brain injury (TBI)?
In rat TBI models (fluid percussion injury), fenofibrate (50 mg/kg orally) reduces oxidative stress (↓3-nitrotyrosine, ↓4-hydroxynonenal) and inflammation (↓iNOS, ↓COX-2). Researchers quantify glutathione (GSH/GSSG ratio) via HPLC and use immunohistochemistry to assess MMP-9 expression. Neurological recovery is scored using the Neurological Severity Scale .
Q. How does this compound’s pharmacokinetic profile influence experimental design in bioavailability studies?
Unlike fenofibrate, this compound’s high water solubility minimizes food effects. Researchers use crossover designs in healthy volunteers, comparing AUC and Cmax under fasting vs. fed conditions. Enteric-coated formulations are tested for delayed release using dissolution assays (pH 1.2 → 6.8) to mimic gastrointestinal transit .
Q. What statistical methods are recommended for analyzing sex-specific responses to this compound in lipid-lowering trials?
The ACCORD trial identified a sex-based interaction (P=0.01), with men benefiting and women potentially harmed. Researchers apply interaction terms in Cox models and conduct sensitivity analyses excluding hormonal confounders (e.g., estrogen therapy). Bayesian hierarchical models can estimate subgroup effects with limited power .
Q. How can in silico modeling predict this compound’s off-target effects on cytochrome P450 enzymes?
Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to CYP2C8/CYP3A4, which metabolize fenofibric acid. In vitro assays (human liver microsomes) validate inhibition constants (Ki). Researchers prioritize isoforms with clinically relevant drug interactions (e.g., statins) .
特性
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
Record name | Choline fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856676-23-8 | |
Record name | Choline fenofibrate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Choline fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLINE FENOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。